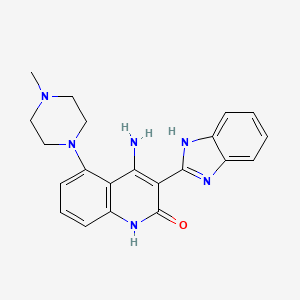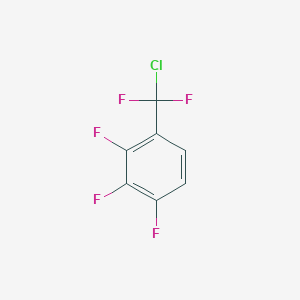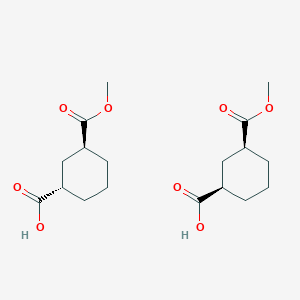
4H-1,2,4-Triazole, 4,4'-(1,2-diazenediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,2,4-Triazole, 4,4’-(1,2-diazenediyl)bis- is a compound with the molecular formula C4H4N8 and a molecular weight of 164.13 g/mol . This compound is known for its unique structure, which includes two triazole rings connected by a diazene linkage. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole, 4,4’-(1,2-diazenediyl)bis- typically involves the reaction of amidrazones with trifluoroacetic anhydride under solvent-free conditions. This reaction leads to the formation of aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles via a nucleophilic intramolecular cyclization . Another method involves the use of ammonium molybdate and 1,4-benzenedicarboxylic acid as ligands to build functional coordination polymers .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4H-1,2,4-Triazole, 4,4’-(1,2-diazenediyl)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted triazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, ammonium molybdate, and 1,4-benzenedicarboxylic acid . Reaction conditions typically involve solvent-free environments or solvothermal conditions.
Major Products
The major products formed from these reactions include aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles and various coordination polymers with luminescent properties .
Scientific Research Applications
4H-1,2,4-Triazole, 4,4’-(1,2-diazenediyl)bis- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4H-1,2,4-Triazole, 4,4’-(1,2-diazenediyl)bis- involves its interaction with specific molecular targets and pathways. For example, in coordination polymers, the compound forms complex structures with metal ions, leading to unique luminescent properties . In biological systems, the compound’s antitumor activity is attributed to its ability to interfere with cellular processes and induce cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-4H-1,2,4-Triazole: This compound is similar in structure but has a phenyl group attached to the triazole ring.
4-(4H-1,2,4-Triazol-4-yl)benzoic Acid: This compound has a benzoic acid group attached to the triazole ring.
Uniqueness
4H-1,2,4-Triazole, 4,4’-(1,2-diazenediyl)bis- is unique due to its diazene linkage connecting two triazole rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
905143-08-0 |
|---|---|
Molecular Formula |
C4H4N8 |
Molecular Weight |
164.13 g/mol |
IUPAC Name |
bis(1,2,4-triazol-4-yl)diazene |
InChI |
InChI=1S/C4H4N8/c1-5-6-2-11(1)9-10-12-3-7-8-4-12/h1-4H |
InChI Key |
HYKRXUIBPGRUFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=CN1N=NN2C=NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


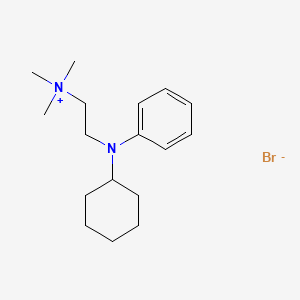
![5-Hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one](/img/structure/B13734265.png)
![N-[1-phenyl-3-piperidinopropyl]benzamide](/img/structure/B13734266.png)


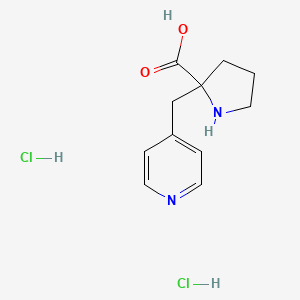
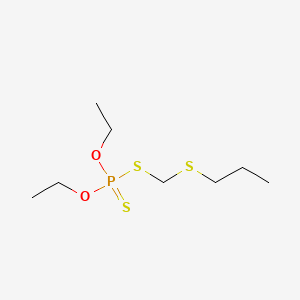

![1-Azaspiro[5.7]tridecane](/img/structure/B13734307.png)
![Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B13734315.png)
